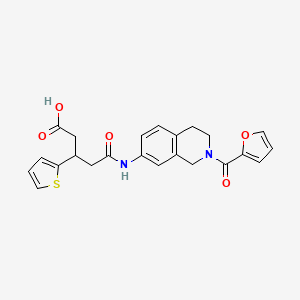

![molecular formula C11H10BrNO4 B2580036 9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 2177025-77-1](/img/structure/B2580036.png)

9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, also known as 9-bromo-4-hydroxy-6-methyl-7,8-dihydroisoquinolin-5(6H)-one, is a synthetic organic compound that has been used in various scientific applications. It is a heterocyclic compound, containing both nitrogen and oxygen atoms in its ring structure. Its structure is unique in that it contains an oxygen-containing heterocycle with a bromine atom attached to the ring. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug design.

Aplicaciones Científicas De Investigación

Electrochemical Bromofunctionalization

This compound can be used in the electrochemical bromofunctionalization of alkenes. This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, which can convert alkenes to dibromides, bromohydrines, bromohydrin ethers, and cyclized products .

Synthesis of Bromohydrins

Bromohydrins are valuable building blocks in chemistry, and this compound can be synthesized by reacting alkenes in bromine/water systems or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems. These bromohydrins have applications in various chemical syntheses .

Halogenated Isoquinoline Derivatives

The compound can serve as a precursor for the synthesis of various halogenated isoquinoline derivatives . These derivatives are important in medicinal chemistry for their potential antibacterial and therapeutic properties .

Crystallography Studies

Due to its unique structure, the compound can be used in crystallography studies to understand the crystal structures of related isoquinoline compounds. This can provide insights into the molecular geometry and intermolecular interactions within the crystal lattice .

DNA Gyrase Inhibition

Isoquinoline derivatives have been studied for their ability to inhibit DNA gyrases, which are crucial for bacterial DNA replication. Thus, this compound could be explored for its potential as an antibacterial agent , particularly against Enterobacteriaceae .

Organic Synthesis

In organic synthesis, this compound can be utilized to create symmetrical diether quinolines . These compounds have various applications in organic electronics and as intermediates in the synthesis of more complex molecules .

Coumarin Derivative Synthesis

The compound may also be used in the synthesis of coumarin derivatives , which are organic compounds with applications in pharmaceuticals, agrochemicals, and dyes. Coumarins are known for their biological activities, including anticoagulant and antimicrobial properties .

Commercial Availability for Research

Lastly, the compound’s commercial availability makes it accessible for research and development purposes. Researchers can procure it to explore its applications in various fields of chemistry and biology.

Propiedades

IUPAC Name |

9-bromo-4-hydroxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO4/c1-13-3-2-5-6(11(13)15)8(14)10-9(7(5)12)16-4-17-10/h14H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZRRMXCTLPXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C(=C3C(=C2Br)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)

![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)

![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)

![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2579976.png)